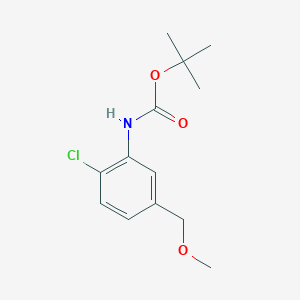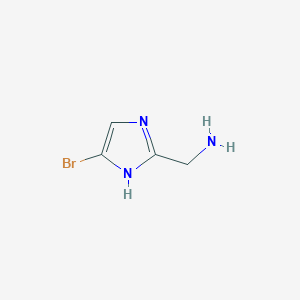![molecular formula C7H5BrN2OS B12955889 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12955889.png)
7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one core makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with α-bromoacetyl bromide, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions: 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Cyclization Reactions: The bromomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidin-5-one derivatives, sulfoxides, sulfones, and fused heterocyclic compounds.
科学的研究の応用
Chemistry: In organic synthesis, 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a valuable intermediate for the construction of complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The ability to modify the bromomethyl group enables the design of molecules with specific biological activities.
Industry: In the material science industry, derivatives of this compound are explored for their electronic and photophysical properties. They can be used in the fabrication of organic semiconductors, light-emitting diodes, and other advanced materials.
作用機序
The mechanism of action of 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the thiazole and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the binding affinity to biological targets.
類似化合物との比較
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a similar sulfur-containing heterocyclic structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidin-4(3H)-one and its derivatives have similar pyrimidine cores.
Bromomethyl Substituted Heterocycles: Other heterocycles with bromomethyl groups, such as bromomethylbenzimidazole, exhibit comparable reactivity.
Uniqueness: 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the combination of the thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse chemical modifications.
特性
分子式 |
C7H5BrN2OS |
|---|---|
分子量 |
245.10 g/mol |
IUPAC名 |
7-(bromomethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 |
InChIキー |
UTOGEKCVAVBXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=NC(=CC(=O)N21)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)
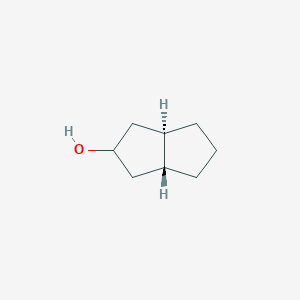
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)
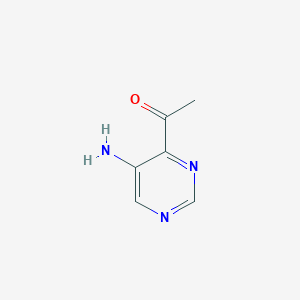
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
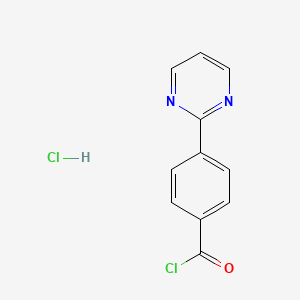

![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)

